3-(4-Methylphenyl)isoxazol-5-amine

Overview

Description

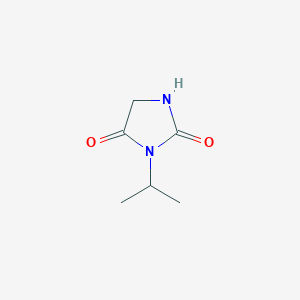

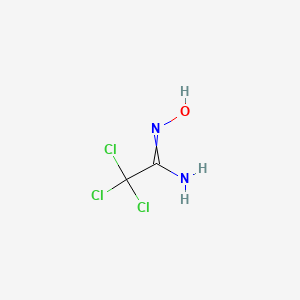

“3-(4-Methylphenyl)isoxazol-5-amine” is a chemical compound with the molecular formula C10H10N2O . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of isoxazole derivatives has been a subject of interest for many researchers due to their significant biological activities. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5 (4H)-ones using modified β-cyclodextrin as a catalyst has been reported . Another method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux .Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenyl)isoxazol-5-amine” can be analyzed using various analytical techniques such as Fourier transform infrared spectroscopy, Thermogravimetric analysis, X-ray diffraction, Field emission scanning electron microscopy, and Energy-dispersive X-ray spectroscopy .Chemical Reactions Analysis

Isoxazoles, including “3-(4-Methylphenyl)isoxazol-5-amine”, can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications

Drug Discovery

Isoxazole, which is a part of the compound “3-(4-Methylphenyl)isoxazol-5-amine”, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used as a crucial moiety in drug discovery research .

Anticancer Activity

Functionalized isoxazole scaffolds show different biological activities such as anticancer . This suggests that “3-(4-Methylphenyl)isoxazol-5-amine” could potentially be used in the development of new anticancer drugs.

Antioxidant Activity

Isoxazole scaffolds also exhibit antioxidant activity . This means that “3-(4-Methylphenyl)isoxazol-5-amine” could be used in the development of drugs or supplements with antioxidant properties.

Antibacterial and Antimicrobial Activity

Isoxazole scaffolds have been found to have antibacterial and antimicrobial activity . This suggests that “3-(4-Methylphenyl)isoxazol-5-amine” could be used in the development of new antibacterial and antimicrobial drugs.

Antiviral Activity

Isoxazole scaffolds have been found to have antiviral activity . This suggests that “3-(4-Methylphenyl)isoxazol-5-amine” could be used in the development of new antiviral drugs.

Antidepressant Activity

Isoxazole scaffolds have been found to have antidepressant activity . This suggests that “3-(4-Methylphenyl)isoxazol-5-amine” could be used in the development of new antidepressant drugs.

Immunosuppressant Activity

Isoxazole scaffolds have been found to have immunosuppressant activity . This suggests that “3-(4-Methylphenyl)isoxazol-5-amine” could be used in the development of new immunosuppressant drugs.

Synthetic Routes

In the field of synthetic chemistry, isoxazole is synthesized using various novel techniques . “3-(4-Methylphenyl)isoxazol-5-amine” could potentially be used in the development of new synthetic routes for isoxazoles.

Safety and Hazards

Future Directions

The field of isoxazole derivatives, including “3-(4-Methylphenyl)isoxazol-5-amine”, continues to be a vibrant area of research. There is a growing interest in developing new eco-friendly synthetic strategies for isoxazole synthesis . Furthermore, the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is being explored .

Mechanism of Action

Target of Action

Isoxazole derivatives, the family to which this compound belongs, have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .

Mode of Action

The substitution of various groups on the isoxazole ring has been found to impart different activities

Biochemical Pathways

Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWSTGHORLJQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341878 | |

| Record name | 3-(4-methylphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)isoxazol-5-amine | |

CAS RN |

28883-91-2 | |

| Record name | 3-(4-methylphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)